![molecular formula C11H11BrClN3O B1383087 3-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine CAS No. 1416713-09-1](/img/structure/B1383087.png)

3-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine

Vue d'ensemble

Description

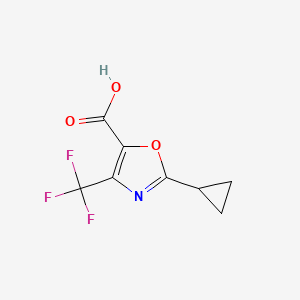

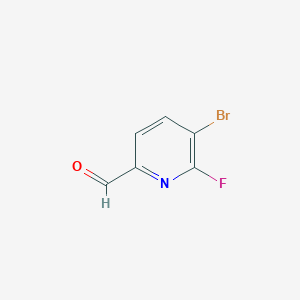

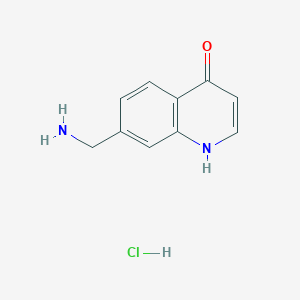

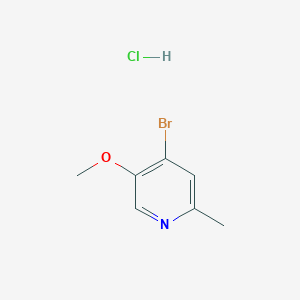

3-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine (BCPT) is a heterocyclic compound that has recently gained attention due to its wide range of applications in the field of medicinal chemistry. It has been used as a building block for the synthesis of numerous biologically active compounds, including drugs for the treatment of cancer, diabetes, and other diseases. BCPT has also been used in the development of new materials for the detection of various biomarkers and for the synthesis of new drugs.

Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

3-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine serves as a precursor in the synthesis of various polyheterocyclic ring systems. This compound reacts with different reagents to produce new heterocycles with potential antibacterial properties. For instance, it has been involved in the synthesis of pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives and pyrazolo[3,4-b]pyridine-based heterocycles, showcasing its versatility in constructing complex molecular structures (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

Corrosion Inhibition

Derivatives of pyrazolo[3,4-b]pyridine, synthesized using this compound, have been explored as potential corrosion inhibitors for mild steel in acidic environments. The application of these derivatives in corrosion protection demonstrates the compound's utility in industrial applications, particularly in the maintenance of metal infrastructure and machinery (Dandia, Gupta, Singh, & Quraishi, 2013).

Anticancer Research

Organometallic complexes involving derivatives of pyrazolo[3,4-b]pyridine have been investigated for their anticancer potential. These studies highlight the compound's role in the development of novel anticancer agents, indicating its significance in medical research and potential therapeutic applications (Stepanenko et al., 2011).

Antibacterial and Antioxidant Activities

Certain derivatives synthesized from 3-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine have been evaluated for their antibacterial and antioxidant activities. This underscores the compound's relevance in developing new pharmaceuticals and compounds with health-promoting properties (Variya, Panchal, & Patel, 2019).

Mécanisme D'action

Mode of Action

Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces .

Biochemical Pathways

Given the lack of specific target information, it’s challenging to predict the exact biochemical pathways that could be influenced by this compound .

Pharmacokinetics

The presence of the tetrahydropyran group could potentially enhance its solubility, aiding absorption and distribution .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific target and pathway information .

Propriétés

IUPAC Name |

3-bromo-4-chloro-1-(oxan-2-yl)pyrazolo[3,4-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrClN3O/c12-11-10-7(13)5-14-6-8(10)16(15-11)9-3-1-2-4-17-9/h5-6,9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQYWGFIRQFZDIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C3=CN=CC(=C3C(=N2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(Bromomethyl)-5-oxaspiro[2.5]octan-4-one](/img/structure/B1383010.png)

![3-[(1,1,1-Trifluoropropan-2-yl)oxy]azetidine hydrochloride](/img/structure/B1383014.png)

amine hydrochloride](/img/structure/B1383018.png)

![Ethyl 2-chloro-2-[2-(2,4-difluorophenyl)hydrazin-1-ylidene]acetate](/img/structure/B1383020.png)